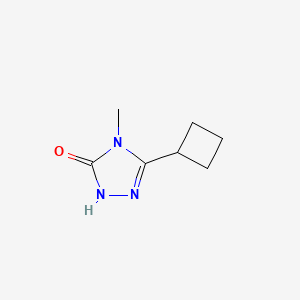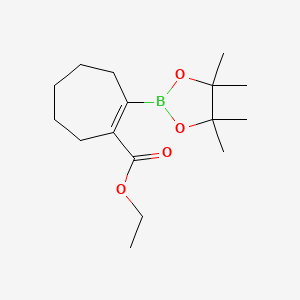
2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide is an intriguing organic compound It contains thiophene, a heterocyclic structure that offers unique chemical properties, along with phenylacetamido and ethylthio functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide generally involves several key steps:
Thiophene Formation: : The thiophene core is synthesized via cyclization reactions involving diene compounds and sulfur sources under acidic conditions.
Acetylation: : Introduction of the acetamido group is achieved through acetylation of the amine precursor using acetic anhydride in the presence of a base like pyridine.
Thioether Formation: : The ethylthio group is introduced by a nucleophilic substitution reaction of a phenyl halide with ethylthiolate, typically under anhydrous conditions.
Amidation: : Finally, the carboxamide group is formed through the reaction of a carboxylic acid derivative (like an ester) with an amine under dehydrating conditions using reagents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production leverages scalable and cost-effective synthetic routes, often involving catalysts to increase yield and reaction rate. Common catalysts include transition metals and enzymes, tailored to specific steps in the synthesis process. Continuous flow reactors are also employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Thiophene rings are susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent.
Reduction: : Thiophene can be reduced under catalytic hydrogenation to a dihydrothiophene derivative.
Substitution: : Electrophilic aromatic substitution occurs readily, with possible substitutions on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing agents: : Hydrogen (H₂) in the presence of palladium/carbon (Pd/C) catalyst.
Substitution reagents: : Halogens (Br₂, Cl₂), nitrating agents (HNO₃, H₂SO₄).
Major Products
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Dihydrothiophenes.
Substitution products: : Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is explored in synthetic organic chemistry for creating novel materials and catalysts due to its functional group versatility.
Biology and Medicine
In medicinal chemistry, it serves as a structural motif in designing pharmaceuticals targeting specific enzymes or receptors. Its biological activity can be tuned by modifying the functional groups.
Industry
Used in the production of dyes, polymers, and as intermediates in agrochemical synthesis.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the thiophene ring often contributes to its electronic properties, affecting binding affinity and specificity. The phenylacetamido and ethylthio groups provide additional interaction points for hydrogen bonding and hydrophobic interactions, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Phenylacetamido)thiophene-3-carboxamide: : Lacks the ethylthio group, leading to different electronic properties.
2-(2-(4-Methylthio)phenyl)acetamido)thiophene-3-carboxamide: : Substitution of ethylthio with methylthio impacts solubility and reactivity.
Unique Characteristics
The unique combination of phenyl, thiophene, acetamido, and ethylthio groups in 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide confers distinct reactivity and biological properties, setting it apart from similar compounds in various applications.
Hope this sparks some fascinating discoveries!
Propriétés
IUPAC Name |
2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-20-11-5-3-10(4-6-11)9-13(18)17-15-12(14(16)19)7-8-21-15/h3-8H,2,9H2,1H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYNNYWXDSZLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2954844.png)
![2-(4-bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B2954846.png)


![3-amino-6-methyl-N-(3-methyl-1,2-oxazol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2954854.png)
![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2954855.png)


![8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954858.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide](/img/structure/B2954860.png)
![2,4-Dimethoxythieno[3,2-d]pyrimidine](/img/structure/B2954861.png)
![1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954863.png)
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine](/img/structure/B2954865.png)
